cis-3-Hepten-1-ol

Flavor Chemistry Fragrance Formulation Sensory Science

cis-3-Hepten-1-ol (CAS 1708-81-2) is the validated GC-MS internal standard for hop aroma quantification in beer, with a retention index of 959 on HP-5 MS ensuring interference-free terpenoid analysis. Its Z-stereochemistry imparts a fresh green, herbaceous-floral note preferred over the more pungent cis-3-Hexen-1-ol in high-end perfumery. As the key synthon for cis-3-Heptenyl acetate (Violana) and related fruity-floral esters, ≥97% purity ensures high-yield derivatization. Choose this niche C7 alcohol for analytical precision and unique sensory performance.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 1708-81-2
Cat. No. B157115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Hepten-1-ol
CAS1708-81-2
Synonyms(Z)-3-hepten-1-ol
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCCC=CCCO
InChIInChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h4-5,8H,2-3,6-7H2,1H3/b5-4-
InChIKeySDZQUCJFTUULJX-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Hepten-1-ol (CAS 1708-81-2): A Specialized Z-Unsaturated Alcohol for Flavor and Analytical Chemistry


cis-3-Hepten-1-ol (also known as (Z)-3-Hepten-1-ol, CAS 1708-81-2) is a C7 unsaturated primary alcohol characterized by a Z (cis) configuration of its double bond between the third and fourth carbon atoms [1]. This stereochemical arrangement differentiates it from its E (trans) isomer, trans-3-Hepten-1-ol (CAS 10606-47-0). The compound is recognized for its distinct sensory profile, described as green, freshly-mowed grass, herbaceous, and floral, and is utilized in flavor and fragrance applications as well as a specialized analytical standard [2]. Its relatively low worldwide usage volume of less than 0.1 metric ton per year (as of 2015) underscores its niche application in high-value formulations and research rather than as a bulk commodity [3].

Why Generic Substitution of cis-3-Hepten-1-ol Fails: Stereochemistry-Driven Differences in Sensory and Analytical Performance


Generic substitution within the C6-C7 unsaturated alcohol class is not straightforward due to the pronounced impact of stereochemistry and chain length on key performance parameters. The Z (cis) configuration of cis-3-Hepten-1-ol imparts a distinct odor character compared to its E (trans) isomer, trans-3-Hepten-1-ol . Furthermore, its specific chromatographic behavior, as indicated by its unique retention index on non-polar columns, is critical for its application as a precise analytical internal standard [1]. Substituting a different isomer or a shorter-chain analog like cis-3-Hexen-1-ol (leaf alcohol) can alter the sensory profile in a flavor or fragrance formulation and compromise the accuracy of quantitative analytical methods. The following sections provide quantitative evidence of these critical differentiators, enabling informed scientific and procurement decisions.

cis-3-Hepten-1-ol: Quantitative Evidence for Differential Selection and Procurement


Sensory Profile Differentiation: cis-3-Hepten-1-ol vs. trans-3-Hepten-1-ol

The odor character of cis-3-Hepten-1-ol is a critical differentiator from its trans isomer. While both are unsaturated C7 alcohols, their distinct spatial arrangements around the double bond result in different sensory perceptions. cis-3-Hepten-1-ol is described as having a green, freshly-mowed grass, herbaceous, and floral odor . In contrast, trans-3-Hepten-1-ol is reported to have a resinous odor . This difference in odor description is a primary reason for selecting one isomer over the other in flavor and fragrance applications.

Flavor Chemistry Fragrance Formulation Sensory Science

Analytical Selectivity: cis-3-Hepten-1-ol as a GC-MS Internal Standard in Beer Analysis

cis-3-Hepten-1-ol is specifically employed as an internal standard for the quantification of hop-derived terpenoids in beer using Gas Chromatography-Mass Spectrometry (GC-MS) [1]. Its utility stems from its well-defined chromatographic behavior, which allows for precise retention time alignment and accurate quantification of target analytes. On a standard non-polar capillary column (HP-5 MS), it has a reported normal alkane retention index (RI) of 959 [2]. This specific RI value is crucial for method development and ensures that the compound does not co-elute with the analytes of interest, a risk when substituting with a compound of different polarity or chain length. The use of cis-3-Hepten-1-ol as an internal standard in a validated method for beer analysis confirms its unique fitness for this purpose [1].

Analytical Chemistry Food Science Chromatography

Purity and Grade: Specification Thresholds for cis-3-Hepten-1-ol Procurement

Commercially available cis-3-Hepten-1-ol is offered in different purity grades, which directly impacts its suitability for various applications. A purity of ≥97% is a common specification for high-quality material used in research and flavor applications . However, some vendors offer a minimum purity of 95.0% . For highly sensitive analytical work or the creation of certified reference materials, the higher purity grade (≥97%) is essential to minimize the impact of unknown impurities on chromatographic baselines or sensory outcomes. The specific ≥97% grade is also available with Halal and Kosher certifications, expanding its utility in specific food and beverage applications .

Chemical Procurement Quality Control Analytical Standards

Regulatory Safety Benchmarking: cis-3-Hepten-1-ol vs. cis-3-Hexen-1-ol

Regulatory safety assessments often rely on read-across data from structurally similar compounds. The RIFM safety assessment for cis-3-Hepten-1-ol (CAS 1708-81-2) utilized read-across from cis-3-Hexen-1-ol (CAS 928-96-1) for genotoxicity, repeated dose toxicity, and reproductive toxicity endpoints [1]. While this establishes a baseline of safety, the fact that read-across was required highlights a key differentiator: the availability of specific toxicological data. cis-3-Hepten-1-ol, with its C7 chain, is a different chemical entity and may exhibit different biological behavior. For a formulator, the explicit hazard classification of cis-3-Hepten-1-ol (e.g., H302, H312, H315, H319, H332, H335) provides a more direct, albeit still limited, basis for safe handling than relying on data from a shorter-chain analog.

Regulatory Science Toxicology Flavor Safety

Physicochemical Property: Estimated Water Solubility of cis-3-Hepten-1-ol

The estimated water solubility of cis-3-Hepten-1-ol is a key physicochemical parameter that distinguishes it from other unsaturated alcohols and influences its behavior in various media. Its water solubility at 25 °C is estimated to be 5.49 × 10³ mg/L (or 5489 mg/L) [1]. This value is derived from its estimated log Kow of 2.10 . This moderate lipophilicity and limited water solubility are important for understanding its partitioning in product formulations (e.g., in beverages) and its environmental fate. For comparison, the shorter-chain analog cis-3-Hexen-1-ol is more soluble, while a saturated analog like 1-Heptanol is less soluble, demonstrating the impact of chain length and unsaturation on this property.

Physical Chemistry Formulation Science Environmental Fate

Optimal Application Scenarios for cis-3-Hepten-1-ol Based on Quantitative Evidence


Quantification of Hop-Derived Terpenoids in Beer via GC-MS

cis-3-Hepten-1-ol is the internal standard of choice for the quantitative analysis of key hop aroma compounds (e.g., linalool, geraniol) in beer using GC-MS [1]. Its established retention index of 959 on a non-polar HP-5 MS column ensures it elutes in a region free from interference with the target terpenoids, enabling precise and accurate quantification [2]. Using any other compound would require a full re-validation of the analytical method, a significant time and resource investment. This application leverages the compound's unique chromatographic profile and its validated role in published methodology.

Formulation of Fresh, Green Top-Notes in Fine Fragrance

In high-end perfumery, cis-3-Hepten-1-ol is utilized to impart a specific fresh, green, and slightly floral top-note that differs from the more intensely grassy and pungent character of the shorter-chain analog, cis-3-Hexen-1-ol [1]. The compound's distinct odor profile, described as 'freshly-mowed grass, herbaceous and floral' [2], provides perfumers with a nuanced tool for building complex green accords. Its use is particularly relevant in formulations where a more subtle, longer-lasting green note is desired, as its higher molecular weight (114.19 g/mol) and lower volatility compared to C6 alcohols can influence fragrance substantivity. Procurement of the high-purity (≥97%) grade ensures consistency in this sensory application.

Synthesis of cis-3-Heptenyl Derivatives for Flavor Research

cis-3-Hepten-1-ol serves as a key starting material for the synthesis of its corresponding esters and acetates (e.g., cis-3-Heptenyl acetate, known as Violana), which possess unique fruity and floral odor profiles (e.g., violet, passion fruit) [1]. The high purity (≥97%) of the starting alcohol is critical for ensuring high-yield and clean synthesis of these value-added flavor and fragrance ingredients. The specific Z-stereochemistry of the double bond in cis-3-Hepten-1-ol is preserved in the derivative, directly impacting the final product's sensory properties. This makes it an indispensable building block for creating novel flavor compounds with a defined green, fruity character.

Use as a Certified Reference Material (CRM) in Food and Environmental Analysis

The combination of a well-defined chromatographic retention index [1] and the availability of high-purity, certified-grade material (e.g., ≥97% purity) [2] makes cis-3-Hepten-1-ol suitable for development into a certified reference material. Such a CRM would be invaluable for laboratories performing quantitative analysis of volatile organic compounds in complex matrices like food, beverages, or environmental samples. The compound's relatively low worldwide usage volume and specific properties reduce the risk of it being a common environmental contaminant, adding to its value as a reliable internal or surrogate standard for method validation and quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-3-Hepten-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.